molecular formula C14H18BrNO4 B558748 Boc-2-bromo-D-phenylalanine CAS No. 261360-76-3

Boc-2-bromo-D-phenylalanine

Cat. No. B558748
CAS RN: 261360-76-3
M. Wt: 344.2 g/mol
InChI Key: XDJSTMCSOXSTGZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-2-bromo-D-phenylalanine (Boc-2-Br-D-Phe) is an important synthetic amino acid that can be used in peptide synthesis, drug development, and biochemistry. It is an important building block for peptides and proteins, and has been used in various scientific applications. Boc-2-Br-D-Phe is a valuable tool for the synthesis of peptides and proteins, as it can be used to modify the peptide structure, as well as to increase the stability of the peptide. Boc-2-Br-D-Phe is also used in drug development, as it can be used to modify the structure of drugs, and to increase their stability.

Scientific Research Applications

Organic Synthesis

Boc-2-bromo-D-phenylalanine is widely used as an important raw material and intermediate in organic synthesis. The Boc group, which stands for tert-butyloxycarbonyl, is a common protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is particularly useful for the synthesis of Boc-protected amino acids, which are essential building blocks in peptide synthesis .

Pharmaceutical Applications

While specific applications of Boc-2-bromo-D-phenylalanine in pharmaceuticals are not detailed in the search results, fluorinated phenylalanines, which share some structural similarities, are known for their pharmaceutical applications. These compounds have been synthesized and studied for their potential use in drug development due to their unique properties conferred by the presence of fluorine atoms .

Agrochemicals and Dyestuff

Boc-2-bromo-D-phenylalanine serves as an intermediate in the production of agrochemicals and dyestuff. Its role in these industries typically involves the synthesis of more complex molecules that exhibit desired properties such as increased potency or stability .

Chemoselective Protection

The compound has been utilized for efficient and expeditious chemoselective Boc protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This process is reported to be green and eco-friendly, occurring in catalyst and solvent-free media under mild reaction conditions .

properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSTMCSOXSTGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-bromo-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.